molecular formula C11H16S2 B7994498 3-(n-Butylthio)phenyl methyl sulfide

3-(n-Butylthio)phenyl methyl sulfide

Cat. No.: B7994498
M. Wt: 212.4 g/mol
InChI Key: UDTHJEAWFXDJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(n-Butylthio)phenyl methyl sulfide is an organic compound characterized by the presence of a phenyl ring substituted with a butylthio group and a methyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(n-Butylthio)phenyl methyl sulfide typically involves the reaction of 3-bromothiophenol with n-butylthiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified through column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(n-Butylthio)phenyl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfide group to a thiol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(n-Butylthio)phenyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(n-Butylthio)phenyl methyl sulfide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved include oxidative stress and signal transduction pathways, which can lead to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(n-Butylthio)phenyl ethyl sulfide
  • 3-(n-Butylthio)phenyl propyl sulfide
  • 3-(n-Butylthio)phenyl butyl sulfide

Comparison

Compared to its analogs, 3-(n-Butylthio)phenyl methyl sulfide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methyl sulfide group can enhance its lipophilicity and membrane permeability, making it more effective in certain applications.

Properties

IUPAC Name

1-butylsulfanyl-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S2/c1-3-4-8-13-11-7-5-6-10(9-11)12-2/h5-7,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTHJEAWFXDJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC(=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.